molecular formula C23H42N4O3S B4549510 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dihexyl-3-piperidinecarboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dihexyl-3-piperidinecarboxamide

Cat. No.: B4549510
M. Wt: 454.7 g/mol
InChI Key: SQXBBSDBTKKHBP-UHFFFAOYSA-N
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Description

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dihexyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C23H42N4O3S and its molecular weight is 454.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.29776239 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Several studies have focused on synthesizing and evaluating derivatives of 1,5-diarylpyrazole, which include compounds similar to the one , for their potential in medicinal chemistry. For example, Penning et al. (1997) explored sulfonamide-containing 1,5-diarylpyrazole derivatives as inhibitors of cyclooxygenase-2 (COX-2), identifying potent and selective inhibitors through extensive structure-activity relationship work (Penning et al., 1997).

Anticancer Properties

A study by Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, a class related to the target compound, highlighting compounds with significant efficacy against various cancer cell lines (Turov, 2020).

Interaction with Cannabinoid Receptors

Research by Shim et al. (2002) examined the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, contributing to the development of pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Synthesis of Derivatives for Bioactivity Evaluation

Khalid et al. (2013) synthesized a series of derivatives of a similar sulfonamide structure, evaluating their bioactivity against enzymes like lipoxygenase and acetylcholinesterase, indicating potential therapeutic applications (Khalid et al., 2013).

Applications in Polymer Chemistry

Liu et al. (2013) reported on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating the utility of such compounds in the field of polymer chemistry (Liu et al., 2013).

Enzyme Inhibition for Therapeutic Use

Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides, testing their efficacy as carbonic anhydrase and acetylcholinesterase inhibitors, with low cytotoxicity, suggesting potential in therapeutic applications (Ozmen Ozgun et al., 2019).

Antiproliferative Activities in Cancer Research

Mert et al. (2014) explored the antiproliferative activities of pyrazole-sulfonamide derivatives against HeLa and C6 cell lines, identifying compounds with promising broad-spectrum antitumor activity (Mert et al., 2014).

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N,N-dihexylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N4O3S/c1-5-7-9-11-15-26(16-12-10-8-6-2)23(28)21-14-13-17-27(19-21)31(29,30)22-18-24-25(4)20(22)3/h18,21H,5-17,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBBSDBTKKHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C1CCCN(C1)S(=O)(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.